molecular formula C20H19Cl2F2N5O3 B605620 Asciminib hydrochloride CAS No. 2119669-71-3

Asciminib hydrochloride

Número de catálogo: B605620
Número CAS: 2119669-71-3
Peso molecular: 486.3 g/mol
Clave InChI: HGCOOPLEWPBLOY-PFEQFJNWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Significance of Kinase Inhibition in Targeted Cancer Therapies

Protein kinases are a class of enzymes that play a pivotal role in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and apoptosis. medsci.org They function by transferring a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. mdpi.com This post-translational modification acts as a molecular switch, altering the protein's activity and function. mdpi.com

In healthy cells, kinase activity is tightly controlled to maintain cellular homeostasis. medsci.org However, in many types of cancer, these kinases can become dysregulated through mutations, overexpression, or other mechanisms, leading to uncontrolled cell proliferation and survival, hallmarks of cancer. medsci.orgnews-medical.net This constitutive activation of kinases can drive tumor growth and progression. medsci.org

The discovery of the central role of dysregulated kinases in cancer pathogenesis has led to the development of kinase inhibitors as a major class of targeted cancer therapies. nih.govnih.gov Unlike traditional chemotherapy that indiscriminately targets rapidly dividing cells, kinase inhibitors are designed to specifically block the activity of the aberrant kinases driving the cancer. nih.gov This targeted approach has revolutionized the treatment of various cancers, leading to significant improvements in patient outcomes. nih.govnih.gov The success of drugs like imatinib in treating chronic myeloid leukemia (CML) by targeting the BCR-ABL1 fusion protein validated the concept of kinase inhibition as a powerful therapeutic strategy. nih.govnih.gov

Evolution of Tyrosine Kinase Inhibitors and Emergence of Allosteric Modulators

The first generation of tyrosine kinase inhibitors (TKIs) primarily targeted the ATP-binding site of the kinase domain. mdpi.comacs.org This site is highly conserved across many kinases, which can lead to off-target effects and toxicities as the inhibitors may block the activity of other, non-cancer-related kinases. nih.govnih.gov Furthermore, a significant challenge with ATP-competitive inhibitors is the development of drug resistance, often through mutations within the ATP-binding pocket that prevent the drug from binding effectively. news-medical.netacs.org

To overcome these limitations, researchers have explored alternative strategies, leading to the emergence of allosteric modulators. nih.govacs.org Unlike traditional TKIs that compete with ATP, allosteric inhibitors bind to a distinct site on the kinase, remote from the active site. mdpi.comaacrjournals.org This binding induces a conformational change in the protein, altering its activity. patsnap.com Because allosteric sites are generally less conserved than the ATP-binding pocket, allosteric inhibitors can offer greater selectivity for the target kinase, potentially reducing off-target toxicities. mdpi.com

Allosteric inhibitors are broadly classified based on their effect on the target protein. They can be positive allosteric modulators (PAMs), which enhance the protein's activity, or negative allosteric modulators (NAMs), which inhibit it. mdpi.com In the context of cancer therapy, the focus is on developing NAMs that can shut down the activity of oncogenic kinases. mdpi.com The development of allosteric inhibitors represents a significant evolution in kinase-targeted therapies, offering a promising approach to address the challenges of selectivity and resistance associated with traditional ATP-competitive inhibitors. nih.govonclive.com

Rationale for Specifically Targeting the ABL Myristoyl Pocket (STAMP) in BCR-ABL1 Driven Malignancies

In chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL), the underlying driver is the BCR-ABL1 fusion oncoprotein. mdpi.comdrugbank.com This aberrant protein results from a chromosomal translocation that fuses the breakpoint cluster region (BCR) gene with the Abelson murine leukemia (ABL1) gene. nih.gov The resulting BCR-ABL1 protein has constitutively active ABL1 kinase activity, driving uncontrolled cell growth and proliferation. drugbank.com

Under normal physiological conditions, the activity of the ABL1 kinase is naturally regulated. nih.gov The N-terminus of the ABL1 protein contains a myristoyl group that binds to a specific pocket on the kinase domain, known as the myristoyl pocket. acs.orgnih.gov This interaction induces a conformational change that locks the kinase in an inactive state, a process called autoinhibition. mdpi.combccancer.bc.ca In the BCR-ABL1 fusion protein, the myristoylated N-terminus of ABL1 is lost, and with it, this natural "off-switch." bccancer.bc.cawikipedia.org The myristoyl pocket remains unoccupied, and the kinase is perpetually in an "on" state. aacrjournals.org

This unique feature of the BCR-ABL1 oncoprotein provides a compelling therapeutic target. The strategy of Specifically Targeting the ABL Myristoyl Pocket (STAMP) aims to mimic the natural regulatory mechanism of ABL1. patsnap.combccancer.bc.ca By designing a molecule that can bind to the vacant myristoyl pocket, it is possible to allosterically inhibit the kinase activity of BCR-ABL1, forcing it into an inactive conformation. patsnap.comnih.gov Asciminib hydrochloride is a first-in-class STAMP inhibitor designed to do just that. nih.gov

This approach offers several key advantages. Firstly, it provides a novel mechanism of action that is distinct from ATP-competitive TKIs. patsnap.com This means it can be effective against cancers that have developed resistance to traditional TKIs due to mutations in the ATP-binding site. acs.org Secondly, because the myristoyl pocket is a unique feature of the ABL1 kinase, inhibitors targeting this site are expected to be highly specific, potentially leading to fewer off-target effects. acs.orgnih.gov The development of asciminib and the STAMP approach represents a significant advancement in the targeted therapy of BCR-ABL1-driven malignancies, offering a new therapeutic option for patients who have failed or are intolerant to previous TKI therapies. nih.gov

Propiedades

Número CAS

2119669-71-3

Fórmula molecular

C20H19Cl2F2N5O3

Peso molecular

486.3 g/mol

Nombre IUPAC

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H18ClF2N5O3.ClH/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28;/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30);1H/t14-;/m1./s1

Clave InChI

HGCOOPLEWPBLOY-PFEQFJNWSA-N

SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl

SMILES isomérico

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl

SMILES canónico

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Asciminib hydrochloride;  ABL001-AAA;  ABL-001;  AB -001;  ABL001;  asciminib; 

Origen del producto

United States

Molecular Pharmacology and Mechanism of Action of Asciminib Hydrochloride

Structural Basis of Allosteric Binding to the ABL1 Myristoyl Pocket

Asciminib's innovative mechanism is centered on its ability to bind to the myristoyl pocket of the ABL1 kinase domain. acs.orgmdpi.comnih.gov This pocket is naturally involved in the autoregulation of ABL1 kinase activity. acs.orgashpublications.org

Mimicry of Endogenous Myristoylated N-Terminus

Under normal physiological conditions, the ABL1 kinase is kept in an inactive state through an autoinhibitory mechanism. ashpublications.org This involves the binding of its own myristoylated N-terminus to a deep hydrophobic pocket on the C-terminal lobe of the kinase domain, known as the myristoyl pocket. acs.orgpharmgkb.org This interaction induces and stabilizes a "capping" phenomenon, where the SH2 and SH3 domains dock against the kinase domain, locking it in an inactive conformation. ashpublications.org

In the context of Chronic Myeloid Leukemia (CML), the fusion of the BCR gene to the ABL1 gene results in the BCR-ABL1 oncoprotein. This fusion leads to the loss of the N-terminal cap of ABL1, including the myristoylation site, which disrupts the natural autoinhibitory mechanism and leads to constitutive kinase activation. acs.orgashpublications.org Asciminib was specifically designed to mimic the function of the natural myristoyl group. acs.orgviamedica.pl By binding to this now-vacant myristoyl pocket, asciminib effectively restores the negative regulation of the ABL1 kinase activity. acs.orgnih.gov

Conformational Changes Induced by Asciminib Hydrochloride Binding

The binding of asciminib to the ABL1 myristoyl pocket induces significant conformational changes that lock the kinase in an inactive state. viamedica.plnih.govbloodresearch.or.kr This allosteric inhibition restores the natural autoinhibitory conformation that is lost in the BCR-ABL1 fusion protein. acs.orgashpublications.org The binding of asciminib triggers these changes, making the activation process of the kinase less favorable. nih.gov This induced inactive state is distinct from the DFG-out inactive conformation stabilized by some ATP-competitive inhibitors. acs.org The ability of asciminib to induce this specific inactive conformation is crucial for its inhibitory effect. acs.org Research has shown that certain alterations in the kinase P-loop can lead to conformational changes in the myristate binding pocket, potentially conferring resistance to asciminib. ashpublications.org

Distinction from ATP-Competitive Kinase Inhibitors

Asciminib's mechanism of action fundamentally differs from that of ATP-competitive tyrosine kinase inhibitors (TKIs). acs.orgmdpi.comashpublications.org While traditional TKIs, such as imatinib, nilotinib, and dasatinib, bind to the ATP-binding site within the kinase domain, asciminib binds to the distinct myristoyl pocket. mdpi.comnih.govashpublications.org This allosteric binding site is located outside of the ATP-binding catalytic site. mdpi.com

This distinction has several important implications:

Selectivity: The myristoyl pocket is a feature found in only a limited number of kinases, suggesting that asciminib may have greater selectivity and fewer off-target effects compared to ATP-competitive inhibitors that target a more conserved binding site. acs.orghaematologica.org

Resistance Profile: Because asciminib does not compete with ATP, it can remain effective against mutations in the ATP-binding site that confer resistance to traditional TKIs, including the common T315I mutation. nih.govpharmgkb.orgrcsb.org However, mutations within or near the myristoyl binding pocket can confer resistance to asciminib. ashpublications.org

Combination Potential: The distinct binding sites and mechanisms of resistance offer the potential for combination therapy with ATP-competitive TKIs to enhance kinase inhibition and suppress the emergence of resistance. acs.orgashpublications.orgnih.gov

Inhibition of ABL1 Kinase Activity

Asciminib's allosteric binding translates into potent and selective inhibition of ABL1 kinase activity, which has been characterized through various biochemical and cellular assays.

Biochemical Characterization of Kinase Inhibition (e.g., IC50 Determinations)

Biochemical assays have demonstrated that asciminib is a potent inhibitor of the ABL1 kinase. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%.

Studies have reported varying IC50 values for asciminib against ABL1 kinase, which can be influenced by the specific assay conditions and the form of the enzyme used (e.g., wild-type vs. mutant).

Interactive Table: IC50 Values of Asciminib Against ABL1 and Related Targets

TargetIC50 (nM)Cell Line/Assay Condition
Abl10.45Kinase assay
Abl12.8---
Wild-type BCR-ABL13.8Ba/F3 cells
BCR-ABL1 (T315I mutant)7.64 ± 3.22Engineered cells
Wild-type BCR-ABL10.61 ± 0.21Engineered cells
BCR-ABL11 - 25Patient-derived cancer cells

Data sourced from multiple studies and presented for comparative purposes. pharmgkb.orginvivochem.comnih.govcaymanchem.com

Asciminib has shown high selectivity for ABL1, with significantly higher IC50 values (often >10 µM) for a large panel of other kinases, indicating minimal off-target activity. caymanchem.com

Inhibition of Downstream Signaling Pathways (e.g., STAT5 Phosphorylation)

The constitutive activity of the BCR-ABL1 oncoprotein drives the proliferation of leukemia cells through the activation of several downstream signaling pathways. A key pathway involves the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 5 (STAT5). unipa.it

Asciminib has been shown to effectively inhibit the phosphorylation of downstream targets of BCR-ABL1, thereby blocking its oncogenic signaling. nih.gov Specifically, treatment with asciminib leads to a significant reduction in the levels of phosphorylated STAT5 (pSTAT5). nih.govashpublications.orgbiorxiv.org This inhibition of STAT5 phosphorylation has been observed in various experimental models, including Ba/F3 cells expressing BCR-ABL1 and in patient-derived cells. nih.govashpublications.org By blocking the activation of STAT5 and other downstream effectors, asciminib effectively suppresses the pro-proliferative and anti-apoptotic signals driven by the BCR-ABL1 oncoprotein. nih.govunipa.it

Selectivity Profile of this compound

This compound's distinct mechanism of action, which involves binding to the myristoyl pocket of the ABL1 kinase, confers a high degree of selectivity. nih.govnih.govpatsnap.com This allosteric inhibition is different from traditional tyrosine kinase inhibitors (TKIs) that target the highly conserved ATP-binding site. nih.govacs.org The unique structure of the ABL1 myristate-binding pocket is substantially different from that of other proteins, making it unlikely for asciminib to bind to other targets with high affinity. nih.gov This specificity is believed to contribute to fewer off-target effects compared to ATP-competitive TKIs. acs.orgresearchgate.net

This compound demonstrates a narrow and highly specific kinase inhibition profile, primarily targeting the ABL kinase family (ABL1 and ABL2). nih.gov Its allosteric mechanism, which mimics the natural autoinhibitory regulation of ABL1, is key to its selectivity. acs.orgguidetopharmacology.org Unlike ATP-competitive inhibitors that can bind to the ATP pocket of numerous kinases, asciminib's target pocket is not a common feature across the kinome. nih.govacs.org

Extensive in-vitro kinase profiling studies have confirmed this high selectivity.

In one biochemical study, asciminib did not inhibit the catalytic activity of 335 different wild-type kinases. nih.gov

Another kinase profiling assay covering 335 protein and 14 lipid kinases showed no significant activity at a concentration of 10 μM. europa.eu

Screening against a panel of over 60 kinases, including SRC family kinases, also showed a lack of activity. medchemexpress.commedchemexpress.com

This high degree of specificity for BCR-ABL1 is further supported by cellular assays, where asciminib potently inhibits the proliferation of cell lines dependent on BCR-ABL1, while showing substantially less effect on cell lines reliant on other kinases. nih.gov

Table 1: Summary of Off-Target Kinase Activity Assessment for this compound

Panel Screened Number of Kinases Asciminib Concentration Result
Biochemical Kinase Panel 335 Not specified No inhibition of catalytic activity. nih.gov
In-vitro Kinase Profiling >349 (335 protein, 14 lipid) 10 μM No substantial activity observed. europa.eu
Kinase Panel >60 Not specified Lacked activity against screened kinases, including SRC. medchemexpress.commedchemexpress.com

The selectivity of this compound extends to non-kinase biological targets. Broad panel screening has shown that it is largely inactive against a wide array of G-protein-coupled receptors (GPCRs), ion channels, nuclear receptors, and transporters at therapeutic concentrations. acs.orgmedchemexpress.commedchemexpress.com

However, at higher, supra-therapeutic concentrations, some off-target activity has been identified. An extensive off-target screening revealed that at a concentration of 10 μM, asciminib caused over 50% inhibition of a small number of non-kinase targets. europa.eufda.gov The most notable of these are detailed below.

Table 2: Evaluation of this compound Against Non-Kinase Targets

Target Target Class Assay Type Result (IC₅₀)
5-lipoxygenase (5-LO) Enzyme Inhibition Assay 3.3 μM nih.goveuropa.eu
Vesicular monoamine transporter (VMAT2) Transporter Functional Assay 3.5 μM nih.goveuropa.eu
Serotonin 5HT2B receptor GPCR Antagonist Mode Assay 5.1 μM nih.goveuropa.eu
hERG Ion Channel Inhibition Assay 11.4 μM europa.eu
5HT2A receptor GPCR Antagonist Mode Assay 18 μM europa.eu
Adenosine A3 receptor GPCR Not specified 21 μM europa.eu
Norepinephrine transporter (NET) Transporter Inhibition Assay 22 μM europa.eu
P-glycoprotein (P-gp) Transporter Inhibition Assay Ki = 22 μM europa.eu
Breast cancer resistance protein (BCRP) Transporter Inhibition Assay Ki = 24 μM europa.eu
Nav1.5 channel Ion Channel Inhibition Assay 29.7 μM europa.eu

In addition to being an inhibitor, asciminib is also a substrate for the transporters BCRP and P-gp. europa.euoncologynewscentral.comnovartis.com It has been shown to be an inhibitor of the transporters OATP1B1 and OATP1B3. europa.eunovartis.com Conversely, studies indicate that asciminib does not inhibit several other transporters at clinically relevant concentrations, including BSEP, OCT1, OCT2, OAT1, OAT3, MATE1, or MATE2-K. novartis.comhres.ca

Preclinical Efficacy Studies of Asciminib Hydrochloride

In Vitro Cellular Efficacy

Activity Against Wild-Type and Mutant BCR-ABL1 Isoforms (e.g., p210, p190)

A key feature of asciminib's preclinical profile is its activity against both wild-type and various mutant forms of the BCR-ABL1 kinase. pharmgkb.orgoncologynewscentral.com This includes the common p210 and p190 isoforms associated with CML and Ph+ ALL, respectively. The unique allosteric binding mechanism of asciminib allows it to be effective against mutations that confer resistance to ATP-competitive TKIs. nih.govresearchgate.net

Notably, asciminib maintains its inhibitory activity against the T315I "gatekeeper" mutation, which is notoriously resistant to most other TKIs. bloodresearch.or.kr In cells engineered to express the wild-type form of BCR-ABL1, asciminib inhibits cell growth with a mean IC50 value of approximately 0.61 nM. europa.eu For cells expressing the T315I mutant form, the mean IC50 value is around 7.64 nM, indicating that while a higher concentration is required, the drug remains highly potent. europa.eu Preclinical data suggest that the concentration of asciminib needed to inhibit the T315I mutation is about 5 to 10 times higher than that required for the wild-type protein. nih.gov

Table 2: In Vitro Activity of Asciminib Against Wild-Type and Mutant BCR-ABL1

BCR-ABL1 Form Mean IC50 (nM) Reference
Wild-Type 0.61 ± 0.21 europa.eu
T315I Mutant 7.64 ± 3.22 europa.eu

Induction of Apoptosis in Relevant Cell Lines

Preclinical evidence suggests that asciminib's anti-proliferative effects are mediated, at least in part, through the induction of apoptosis, or programmed cell death. In vitro studies have shown that treatment with asciminib leads to enhanced cell death in human BCR-ABL1+ cell lines. nih.gov This pro-apoptotic activity is a critical component of its therapeutic effect, leading to the elimination of leukemic cells.

In Vivo Efficacy in Non-Human Models

Evaluation in Murine Xenograft Models of BCR-ABL1 Driven Disease

The in vitro efficacy of asciminib has been successfully translated into in vivo animal models. In murine xenograft models using patient-derived CML cell lines, such as the KCL-22 cell line, asciminib has demonstrated potent anti-tumor activity. medkoo.comfda.gov These studies are crucial for establishing the potential therapeutic relevance of the compound before clinical trials.

Asciminib has shown efficacy in xenograft models harboring both wild-type BCR-ABL1 and various mutant forms, including the challenging T315I mutation. bloodresearch.or.krpharmgkb.org In a KCL-22 xenograft model, asciminib administration led to complete tumor regression, highlighting its powerful anti-leukemic effects in a living organism. medkoo.com

Dose-Dependent Antitumor Effects and Tumor Regression Studies

In vivo studies have consistently demonstrated a clear dose-dependent anti-tumor effect of asciminib. fda.gov In a KCL-22 mouse xenograft model with wild-type BCR-ABL1, oral administration of asciminib resulted in dose-dependent tumor growth inhibition. acs.org Specifically, tumor regression was observed at doses of 7.5 mg/kg and higher when administered twice daily. hres.caacs.org

Further studies quantified the extent of tumor regression at different dose levels. In one such study, twice-daily oral doses of 7.5 mg/kg, 15 mg/kg, and 30 mg/kg resulted in tumor regressions of 56%, 88%, and 92%, respectively. fda.gov In a xenograft model with the T315I mutation, a dose of 30 mg/kg twice daily led to a 56% tumor regression. bloodresearch.or.krfda.gov This confirms the potent, dose-dependent anti-tumor activity of asciminib in preclinical models of BCR-ABL1 driven leukemia.

Table 3: Dose-Dependent Tumor Regression in KCL-22 Xenograft Model

Dose (twice daily) BCR-ABL1 Status Tumor Regression (%) Reference
7.5 mg/kg Wild-Type 56% fda.gov
15 mg/kg Wild-Type 88% fda.gov
30 mg/kg Wild-Type 92% fda.gov
30 mg/kg T315I Mutant 56% fda.gov, bloodresearch.or.kr

Efficacy against Specific BCR-ABL1 Mutations in Preclinical Models (e.g., T315I)

Preclinical studies have demonstrated the potent activity of asciminib hydrochloride against various forms of the BCR-ABL1 fusion protein, including those with mutations that confer resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs). nih.govoncologynewscentral.com A key focus of this research has been the T315I mutation, a "gatekeeper" mutation that renders most conventional TKIs ineffective. nih.gov

Asciminib operates through a distinct allosteric mechanism, binding to the myristoyl pocket of the ABL1 kinase domain. nih.govdrugbank.combloodresearch.or.kr This action induces an inactive conformation of the kinase, effectively inhibiting its activity. bloodresearch.or.kr This unique mechanism allows asciminib to be effective against mutations that affect the ATP-binding site. nih.gov

In vitro studies using engineered cell lines have quantified the efficacy of asciminib against both wild-type and T315I-mutated BCR-ABL1. In cells expressing the wild-type protein, asciminib inhibited cell growth with a mean IC50 value of 0.61 ± 0.21 nanomolar. europa.eu For cells expressing the T315I mutant form, the mean IC50 value was 7.64 ± 3.22 nanomolar. europa.eu This indicates that while still highly potent, a higher concentration of asciminib is required to inhibit the T315I-mutated protein compared to the wild-type. nih.govfda.govnih.gov Specifically, preclinical data suggest that the concentration needed to inhibit T315I-mutated BCR-ABL1 is approximately 4 to 13 times higher than that for the wild-type. nih.govnih.gov

Table 1: In Vitro Antiproliferative Activity of Asciminib

Cell Line BCR-ABL1 Status Mean IC50 (nM)
Engineered Cells Wild-Type 0.61 ± 0.21 europa.eu
Engineered Cells T315I Mutant 7.64 ± 3.22 europa.eu
Ba/F3 Cells Transformed 0.25 glpbio.com
Patient-Derived Cells Harbouring BCR-ABL1 1 - 25 europa.eu

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In mouse xenograft models of chronic myeloid leukemia (CML), asciminib demonstrated dose-dependent inhibition of tumor growth for both wild-type and T315I-mutant BCR-ABL1. europa.eu Tumor regression was observed at doses above 7.5 mg/kg twice daily for tumors with wild-type BCR-ABL1 and at 30 mg/kg twice daily for those with the T315I mutation. nih.goveuropa.eu

While asciminib is effective against the T315I mutation, some preclinical studies have identified other mutations that can confer resistance. nih.gov These include mutations within or near the myristoyl pocket, such as A337V, P465S, and V468F. nih.govashpublications.org Additionally, mutations in the N-lobe of the kinase domain, like M244V, have also been shown to confer resistance to asciminib in vitro. ashpublications.orgashpublications.org

Preclinical evidence also suggests that combining asciminib with ATP-competitive TKIs could be a promising strategy. tandfonline.com For instance, the combination of asciminib and nilotinib resulted in complete and durable tumor regression in xenograft models, delaying the emergence of resistance. nih.gov Similarly, combining asciminib with ponatinib has shown synergistic anti-leukemic effects in cell lines with compound mutations and in primary cells from patients with T315I-mutated CML. nih.govbloodresearch.or.kr

Table 2: Compound Names Mentioned

Compound Name
This compound
Asciminib
Imatinib
Nilotinib
Dasatinib
Bosutinib
Ponatinib

Mechanisms of Resistance to Asciminib Hydrochloride and Strategies to Overcome Them Preclinical Focus

Emergence of Resistance Mutations within the ABL1 Kinase Domain

The primary mechanism of acquired resistance to asciminib involves the emergence of mutations within the ABL1 kinase domain that either directly or indirectly interfere with the drug's binding or its allosteric inhibitory effect. nih.gov

N-Lobe Mutations Conferring Asciminib Hydrochloride Resistance (e.g., M244V, I502L, V468F)

Intriguingly, mutations located in the N-lobe of the kinase domain, distant from the myristoyl pocket, can also confer resistance to asciminib. ashpublications.orgnih.gov The M244V mutation is a notable example, conferring clinical resistance to asciminib even at escalated doses. ashpublications.orgnih.gov Other N-lobe mutations like L248V and F317L have also been shown to cause high levels of resistance. ashpublications.org

The resistance mechanism for these N-lobe mutations is distinct from that of myristoyl pocket mutations. Instead of directly impairing drug binding, these mutations are thought to stabilize the active conformation of the kinase, thereby counteracting the allosteric inhibition induced by asciminib. ashpublications.orgnih.govresearchgate.net For mutations like I502L and V468F, which are located in the myristoyl pocket, resistance is caused by direct interference with asciminib binding. nih.govresearchgate.net

MutationLocationLevel of Resistance to Asciminib
M244VN-LobeHigh ashpublications.orgashpublications.org
L248VN-LobeHigh ashpublications.org
F317LN-LobeHigh ashpublications.org
I502LMyristoyl PocketHigh nih.govresearchgate.net
V468FMyristoyl PocketHigh nih.govresearchgate.net

Molecular Dynamics Simulations and Structural Analysis of Resistance Mechanisms

Molecular dynamics simulations and structural analyses have provided valuable insights into the mechanisms of asciminib resistance. For N-lobe mutations like M244V, simulations suggest that the mutation stabilizes an active kinase conformation by impacting the α-C helix. ashpublications.orgnih.gov This stabilization of the active state is believed to be the novel mechanism of resistance, as studies have shown that the M244V mutation does not impair the binding of asciminib to the myristoyl pocket. ashpublications.org

In the case of myristoyl pocket mutations, such as I502L and V468F, molecular dynamics simulations have revealed how these mutations adversely affect asciminib binding. nih.govresearchgate.net The I502L mutation causes a shift in the α-helix I', increasing the distance between the helix and asciminib. nih.govresearchgate.net For the V468F mutant, the bulkier phenylalanine side chain occupies the bottom of the myristoyl pocket, pushing asciminib towards the outside of the pocket. nih.govresearchgate.net These structural changes lead to a decline in the nonpolar contributions that are important for the binding of asciminib to BCR-ABL1. nih.govresearchgate.net

Comparative Analysis of Resistance Patterns

The resistance profile of asciminib is notably different from that of ATP-competitive TKIs, which has significant clinical implications for treatment sequencing and combination strategies.

Non-Overlapping Resistance Profiles with ATP-Competitive Tyrosine Kinase Inhibitors

A key advantage of asciminib is that its resistance profile is largely non-overlapping with those of ATP-competitive TKIs. researchgate.netnih.govashpublications.org Mutations that confer resistance to asciminib, particularly those in the myristoyl pocket, generally remain sensitive to ATP-competitive inhibitors. nih.govacs.orgresearchgate.net Conversely, asciminib is effective against many mutations that confer resistance to ATP-competitive TKIs, including the highly resistant T315I "gatekeeper" mutation. nih.govbloodresearch.or.krwikipedia.org This lack of cross-resistance provides a strong rationale for using asciminib in patients who have failed multiple lines of ATP-competitive TKI therapy due to resistance mutations. ashpublications.orgresearchgate.net

Drug Discovery and Preclinical Development of Asciminib Hydrochloride

High-Throughput Screening and Lead Compound Identification

The discovery of asciminib, a first-in-class allosteric inhibitor of the BCR-ABL1 fusion protein, began with a sophisticated high-throughput screening (HTS) process. nih.govehaweb.org Researchers utilized a differential cytotoxicity screening method involving both BCR-ABL1-transformed and parental mouse hematopoietic 32D cells. nih.gov This approach was designed to identify compounds that were selectively cytotoxic to the cancerous cells dependent on the BCR-ABL1 kinase for their survival. nih.gov

This screening led to the identification of GNF-2, a prototype cytotoxic agent that demonstrated selectivity for BCR-ABL1-dependent cells. nih.gov Further investigation revealed that the selectivity of GNF-2 stemmed from its ability to bind to the myristoyl-binding pocket of the ABL1 kinase domain, a site distinct from the ATP-binding site targeted by existing tyrosine kinase inhibitors (TKIs). nih.govdrugbank.com

Fragment-based screening using nuclear magnetic resonance (NMR) and X-ray crystallography also played a crucial role in identifying ligands for the myristate pocket. researchgate.netnih.gov This technique involves screening smaller, low-molecular-weight compounds (fragments) that can bind to the target protein. acs.org One notable hit from this screening was a fragment with a molecular weight of 185 Da, which exhibited a binding affinity (Kd) of 6 μM. acs.org Through a process of analyzing structure-activity relationships (SAR) from a library of similar compounds, researchers observed that substituting a chlorine atom with a bromine atom increased the fragment's potency. acs.org

These initial findings with GNF-2 and fragment hits laid the groundwork for a focused medicinal chemistry program aimed at optimizing the biochemical and cellular potency, as well as the drug-like properties, of these early-stage compounds. nih.govresearchgate.net This ultimately culminated in the discovery of asciminib (formerly ABL001). nih.govresearchgate.net

Structure-Guided Drug Design and Optimization

The development of asciminib from its initial lead compounds was heavily reliant on a structure-guided drug design approach. This iterative process involved using detailed three-dimensional structural information of the target protein to inform the design and synthesis of more potent and selective inhibitors. researchgate.netguidetopharmacology.orgbenthamdirect.comprobes-drugs.org Key to this endeavor were the techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computer-aided drug design (CADD). nih.govresearchgate.netacs.orgbenthamdirect.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Compound Development

NMR spectroscopy was a pivotal tool in the discovery and optimization of asciminib. nih.govresearchgate.netnih.govacs.org An NMR-based conformational assay was instrumental in transforming initial inactive fragment hits into effective ABL1 inhibitors. researchgate.netnih.govacs.org This assay allowed researchers to monitor the conformational changes in the ABL1 kinase domain upon ligand binding. acs.org

Specifically, NMR was used to observe the conformation of helix-I within the kinase domain. acs.org By selectively labeling a valine residue (V525) on this helix, scientists could determine whether the helix was in a flexible, linear state or a more ordered, bent state, the latter being indicative of an inhibited conformation. acs.org This provided crucial insights into the molecular requirements for allosteric inhibition of BCR-ABL1. acs.org

Furthermore, NMR techniques such as T1ρ and water-LOGSY were employed during the initial fragment screening to identify hits that bound to the myristate pocket of the ABL1-imatinib complex. acs.org NMR was also used to determine the dissociation constants (Kd) of these fragment hits, providing a quantitative measure of their binding affinity. acs.org

Role of X-ray Crystallography in Structural Elucidation

X-ray crystallography provided high-resolution, three-dimensional structures of the ABL1 kinase domain in complex with various ligands, which was fundamental to the structure-guided design of asciminib. nih.govresearchgate.netnih.govacs.orgchemicalprobes.orgashpublications.org These crystal structures confirmed that asciminib and its precursors bind to the myristate pocket on the C-lobe of the kinase domain. acs.orgashpublications.org

The crystal structure of an early lead compound, compound 6, bound to the ABL1-imatinib complex revealed that the ligand occupied the myristate pocket, with a trifluoromethoxy (OCF3) group situated deep within a narrow lipophilic channel. acs.org This structural information highlighted a potential area for modification to enhance potency. Analysis of the crystal structures guided the optimization of lead compounds. For instance, the structure of compound 6 bound to the ABL1-imatinib complex showed that one of the fluorine atoms of the OCF3 group formed a favorable polar interaction with the backbone carbonyl carbon of leucine L359. acs.org This detailed structural insight was critical for the rational design of subsequent, more potent analogs. acs.org

Computer-Aided Drug Design (CADD) Methodologies

Computer-aided drug design (CADD) was integral to the design and optimization of asciminib, enabling the development of a compound with high binding affinity and specificity for the ABL kinase enzyme. benthamdirect.comresearchgate.netcolab.ws Molecular modeling, a key component of CADD, was used in conjunction with X-ray crystallography data to guide the optimization of lead compounds. acs.org

For example, after analyzing the crystal structure of early lead compounds, molecular modeling suggested that a slightly larger group than the trifluoromethoxy (OCF3) group could be accommodated in the deepest part of the myristate pocket. acs.org This led to the exploration of replacing the oxygen atom with a sulfur atom or one of the fluorine atoms with a chlorine atom. acs.org Ab initio calculations, a type of computational chemistry method, predicted that these modifications would not disrupt the desired orthogonal conformation of the group and might even increase its stability. acs.org This computational guidance led to the synthesis of compounds 15 and 16, which demonstrated a significant increase in potency compared to the original lead compound. acs.org

Preclinical Pharmacokinetic Characterization Methodologies

Cross-Species Pharmacokinetic Profiling Methodologies

The preclinical pharmacokinetic (PK) profile of asciminib was investigated in several animal species, including mice, rats, and dogs, to understand its absorption, distribution, metabolism, and excretion (ADME) properties before human trials. clinicaltrials.govclinicaltrials.gov

In these species, asciminib generally exhibited low to moderate clearance and a moderate volume of distribution. clinicaltrials.gov The apparent terminal half-life was observed to be short. clinicaltrials.gov Bioavailability was found to be low in rodents but moderate to high in dogs. clinicaltrials.gov Across all tested species, asciminib displayed high plasma protein binding, with the free fraction ranging from 2% to 6%. clinicaltrials.gov

Table 1: Preclinical Pharmacokinetic Properties of Asciminib

Parameter Mouse Rat Dog
Clearance Low to Moderate Low to Moderate Low to Moderate
Volume of Distribution Moderate Moderate Moderate
Apparent Terminal Half-life Short Short Short
Bioavailability Low Low Moderate to High
Plasma Protein Binding High (>94%) High (>94%) High (>94%)

Data sourced from non-clinical pharmacokinetic studies. clinicaltrials.govclinicaltrials.gov

Methodologies for Assessment of Metabolic Pathways (e.g., CYP, UGT Enzymes In Vitro)

The metabolic pathways of asciminib hydrochloride were extensively investigated using a variety of in vitro methodologies to predict its metabolism in humans. These studies are crucial for understanding potential drug-drug interactions and individual variability in drug response.

Initial characterization of asciminib's metabolism was performed using human-derived materials. In vitro experiments with human liver microsomes were conducted to identify the primary cytochrome P450 (CYP) enzymes responsible for the oxidative metabolism of the compound. europa.eunih.gov Further investigations utilized recombinant human CYP enzymes to confirm and specify the contribution of individual isoforms. europa.eu

Kinetic analyses of individual CYP activity, followed by scaling to determine their respective contributions to the hepatic intrinsic oxidative clearance of asciminib, identified CYP3A4 as the principal enzyme involved in its oxidative metabolism. europa.eu In addition to CYP enzymes, the role of UDP-glucuronosyltransferases (UGTs) in the metabolism of asciminib was also assessed. europa.eueuropa.eunovartis.com Studies using human liver microsomes and recombinant UGT enzymes demonstrated that several UGT isoforms contribute to the glucuronidation of asciminib. nih.gov

The collective findings from these in vitro studies indicate that asciminib is metabolized through multiple pathways. The primary routes of metabolism are CYP3A4-mediated oxidation and glucuronidation mediated by UGT2B7 and UGT2B17. nih.goveuropa.eunovartis.com

Table 1: In Vitro Assessment of Asciminib Metabolic Pathways

Methodology Enzymes Investigated Key Findings References
Human Liver Microsomes CYP and UGT enzymes Identified major metabolic pathways. europa.eunih.gov
Recombinant Human CYP Enzymes Individual CYP isoforms Confirmed CYP3A4 as the major contributor to oxidative metabolism. europa.eu
Recombinant Human UGT Enzymes Individual UGT isoforms Identified UGT2B7 and UGT2B17 as key enzymes in glucuronidation. nih.gov

Methodologies for Evaluation of Transporter Interactions (e.g., BCRP, P-gp, OATP1B In Vitro)

The potential for this compound to interact with clinically relevant drug transporters was evaluated through a series of in vitro studies. These assessments are critical for predicting the drug's absorption, distribution, and excretion, as well as its potential to cause drug-drug interactions.

The interaction of asciminib with key efflux and uptake transporters was investigated using various in vitro systems. To determine if asciminib is a substrate of transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), cell-based assays were likely employed. europa.eueuropa.eunovartis.comhres.cafda.gov These studies revealed that asciminib is indeed a substrate for both P-gp and BCRP. europa.eueuropa.eunovartis.comhres.cafda.gov

The inhibitory potential of asciminib on various transporters was also examined. In vitro studies demonstrated that asciminib can inhibit BCRP, P-gp, OATP1B1, and OATP1B3. novartis.comhres.cafda.govmedsinfo.com.au Conversely, in vitro evaluations showed that asciminib is not a substrate for several other transporters, including MATE1, OCT1, OCT2, OATP1B1, OATP1B3, and OATP2B1. europa.eu Furthermore, it was determined not to be an inhibitor of BSEP, OCT1, OCT2, OAT1, OAT3, MATE1, or MATE2-K at clinically relevant concentrations. novartis.comhres.ca

Table 2: In Vitro Evaluation of Asciminib Transporter Interactions

Transporter Interaction Assessed Result References
BCRP Substrate Yes europa.eueuropa.eunovartis.comhres.cafda.gov
P-gp Substrate Yes europa.eueuropa.eunovartis.comhres.cafda.gov
OATP1B1 Substrate No europa.eu
OATP1B3 Substrate No europa.eu
OATP2B1 Substrate No europa.eu
OCT1 Substrate No europa.eu
OCT2 Substrate No europa.eu
MATE1 Substrate No europa.eu
BCRP Inhibitor Yes novartis.comhres.cafda.govmedsinfo.com.au
P-gp Inhibitor Yes novartis.comhres.cafda.govmedsinfo.com.au
OATP1B1 Inhibitor Yes novartis.comhres.cafda.govmedsinfo.com.au
OATP1B3 Inhibitor Yes novartis.comhres.ca
OCT1 Inhibitor Yes fda.gov
BSEP Inhibitor No novartis.comhres.ca
OAT1 Inhibitor No novartis.comhres.ca
OAT3 Inhibitor No novartis.comhres.ca
MATE2-K Inhibitor No novartis.comhres.ca

Preclinical Toxicology and Safety Assessment Methodologies

Safety Pharmacology Study Designs (e.g., Cardiovascular System in Animal Models)

The preclinical safety assessment of this compound included a comprehensive evaluation of its potential effects on vital physiological functions, with a particular focus on the cardiovascular system. These safety pharmacology studies were conducted in various animal models to identify any potential risks before human clinical trials.

In vivo cardiac safety studies were performed to assess the cardiovascular effects of asciminib. europa.eu These studies revealed moderate cardiovascular effects, including an increased heart rate and decreases in systolic pressure, mean arterial pressure, and arterial pulse pressure. europa.eu The potential for asciminib to affect cardiac repolarization was investigated through an in vitro human ether-à-go-go-related gene (hERG) channel assay. www.gov.uk The results of this assay showed that asciminib inhibited the hERG channels with a half-maximal inhibitory concentration (IC50) of 11.4 micromolar. www.gov.uk

The effects of asciminib on the central nervous and respiratory systems were evaluated in rats, with no significant effects observed at doses up to 600 mg/kg/day. www.gov.uk In zebrafish models, asciminib did not show noticeable cardiovascular toxicity at concentrations up to 20 µM. frontiersin.orgnih.govresearchgate.net

Table 3: Preclinical Safety Pharmacology Studies of Asciminib

Study Type Animal Model/System Key Findings References
In vivo cardiac safety Animal models Moderate cardiovascular effects observed (increased heart rate, decreased blood pressure). europa.eu
hERG channel assay In vitro Inhibition of hERG channels with an IC50 of 11.4 micromolar. www.gov.uk
Central nervous system assessment Rats No effects on the central nervous system. www.gov.uk
Respiratory system assessment Rats No effects on the respiratory system. www.gov.uk
Cardiovascular toxicity Zebrafish embryos No noticeable cardiovascular toxicity. frontiersin.orgnih.govresearchgate.net

Repeated Dose Toxicity Study Designs in Animal Models

To characterize the toxicological profile of this compound upon repeated administration, a series of studies were conducted in both rodent and non-rodent species. These studies are fundamental for determining the target organs of toxicity and for establishing a safe dose for initial human trials.

The pivotal repeat-dose toxicity of asciminib was evaluated in rats (4- and 26-weeks), dogs (28-weeks), and monkeys (13- and 39-weeks). europa.eu Non-pivotal 2-week repeat-dose toxicity studies were also conducted in rats, dogs, and monkeys, with an additional one-week study in monkeys. europa.eu All pivotal studies were conducted in compliance with Good Laboratory Practice (GLP) regulations and utilized the intended clinical route of administration, which is oral. europa.eu

These repeated dose toxicity studies identified several target organs for asciminib, including the pancreas, liver, hematopoietic system, adrenal gland, and gastrointestinal tract. hres.cahres.cahpfb-dgpsa.ca

Table 4: Repeated Dose Toxicity Study Designs for Asciminib

Species Study Duration Key Findings References
Rat 4 and 26 weeks Identified target organs of toxicity. europa.eu
Dog 28 weeks Identified target organs of toxicity, including pancreatic effects. europa.euhres.ca
Monkey 13 and 39 weeks Identified target organs of toxicity. europa.eu

Genotoxicity Assessment Methodologies (In Vitro and In Vivo)

A standard battery of in vitro and in vivo genotoxicity tests was performed to evaluate the potential of this compound to cause genetic mutations or chromosomal damage.

The genotoxicity of asciminib was assessed through a series of assays. An in vitro bacterial reverse mutation assay, commonly known as the Ames test, was conducted to detect gene mutations. europa.eufda.govnih.gov The results of the Ames test were negative, indicating that asciminib is not mutagenic in bacteria. fda.govnih.gov

The potential for asciminib to cause chromosomal damage was evaluated in an in vitro micronucleus assay using human peripheral blood lymphocytes. fda.gov Additionally, an in vivo micronucleus assay was performed in rats. fda.gov Asciminib was not found to be clastogenic or aneugenic in either the in vitro or in vivo micronucleus assays. fda.govhres.cahpfb-dgpsa.canih.gov Based on these findings, asciminib is not considered to pose a genotoxic risk. tga.gov.au

Table 5: Genotoxicity Assessment of Asciminib

Test Type Test System Result References
Bacterial Reverse Mutation Assay (Ames test) Salmonella typhimurium and Escherichia coli strains Negative europa.eufda.govnih.gov
In Vitro Micronucleus Assay Human peripheral blood lymphocytes Negative fda.gov
In Vivo Micronucleus Assay Rat peripheral blood reticulocytes Negative fda.gov

Phototoxicity Evaluation Methodologies (In Vitro and In Vivo)

The potential for this compound to induce phototoxicity, a toxic response elicited by drug exposure followed by light, was assessed using both in vitro and in vivo methods.

The phototoxic potential of asciminib was first identified in an in vitro study. fda.gov Subsequent in vivo testing in a mouse model confirmed this potential. tga.gov.aufda.gov The in vivo mouse ultraviolet-local lymph node assay demonstrated a phototoxic potential at doses of 200 mg/kg/day and higher. fda.gov

Despite the positive findings in these preclinical models, a no-observed-adverse-effect level (NOAEL) was established. fda.gov

Table 6: Phototoxicity Evaluation of Asciminib

Methodology Test System Result References
In Vitro Assay Not specified Positive fda.gov
In Vivo Assay Mouse Positive tga.gov.aufda.gov

Advanced Research Methodologies Applied to Asciminib Hydrochloride Research

Biochemical Assay Techniques for Kinase Inhibition Studies

Biochemical assays have been fundamental in quantifying the inhibitory activity of asciminib against its target, the ABL1 kinase. Early in its development, a key challenge was that initial fragment hits did not show activity in standard biochemical ABL1 kinase assays that monitored substrate phosphorylation by capillary electrophoresis. acs.org This was because the assays used only the kinase domain and not the minimal autoinhibitory construct necessary for allosteric inhibition. acs.org

To overcome this, specialized assays were developed. A radiometric filter-binding assay, conducted without detergents that could block the myristate binding site, proved effective in measuring the inhibitory potency of myristate-site ligands. acs.org Using this method, an early lead compound demonstrated an IC₅₀ value of 0.55 μM. acs.org Another successful approach has been the caliper electrophoresis mobility shift assay. nih.gov

These assays have consistently demonstrated asciminib's potent inhibition of ABL1 kinase activity. In biochemical assays, asciminib hydrochloride has shown mean 50% inhibitory concentration (IC₅₀) values of 2.6 nM (in a radiometric filter binding assay) and 0.5 nM (in a caliper electrophoresis mobility shift assay). nih.goveuropa.eu Further studies confirmed a dissociation constant (Kd) of 0.5-0.8 nM for its binding to the myristoyl pocket of ABL1. medchemexpress.commedchemexpress.cominvivochem.com

Table 1: Biochemical Inhibition of ABL1 by this compound

Assay TypeMeasured ValueResultReference
Radiometric Filter BindingIC₅₀2.6 nM nih.goveuropa.eu
Caliper Electrophoresis Mobility ShiftIC₅₀0.5 nM nih.goveuropa.euaxonmedchem.com
Biophysical Studies (unspecified)Dissociation Constant (Kd)0.5-0.8 nM medchemexpress.commedchemexpress.cominvivochem.com
Isothermal Titration CalorimetryDissociation Constant (Kd)0.32 and 0.9 nM (wild-type ABL1) europa.eu
Isothermal Titration CalorimetryDissociation Constant (Kd)0.5 and 0.8 nM (T315I mutant) europa.eu

Cellular Assay Systems for Proliferation and Pathway Inhibition Studies

Cellular assays have been crucial for evaluating the effects of this compound on cell proliferation and the inhibition of downstream signaling pathways. A variety of cell lines have been utilized, most notably Ba/F3 cells engineered to express the BCR-ABL1 fusion protein, which makes their survival dependent on its kinase activity. medchemexpress.commedchemexpress.comashpublications.org In these BCR-ABL1-transformed Ba/F3 cells, asciminib demonstrated an anti-proliferative IC₅₀ of 0.25 nM. medchemexpress.commedchemexpress.cominvivochem.com

The compound's activity has been tested against various BCR-ABL1 isoforms and mutations. It is selectively active against cell lines expressing either the p210 or p190 BCR-ABL1 isoforms, with IC₅₀ values ranging from 1 to 20 nM. medchemexpress.commedchemexpress.com Asciminib also retains potency against Ba/F3 cells expressing clinically relevant mutations such as T315I, E255K, and F359V, with IC₅₀ values remaining in the low nanomolar range (0.1 to 1 nM). europa.eu

Pathway inhibition studies often involve Western immunoblot analysis to measure the phosphorylation status of key downstream signaling proteins. A primary biomarker for BCR-ABL1 inhibition is the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5). nih.govmedchemexpress.com In the KCL-22 chronic myeloid leukemia (CML) blast-phase cell line, asciminib was shown to inhibit the phosphorylation of both STAT5 and BCR-ABL1 itself at concentrations that correlate with its anti-proliferative effects. medchemexpress.commedchemexpress.com These findings are supported by in vivo studies where asciminib suppressed tumor levels of phosphorylated STAT5. nih.gov

Table 2: Anti-proliferative Activity of Asciminib in Cellular Assays

Cell LineBCR-ABL1 StatusIC₅₀ (nM)Reference
Ba/F3Wild-type0.25 medchemexpress.commedchemexpress.cominvivochem.com
Ba/F3T315I mutant7.64 europa.eu
Various BCR-ABL1 linesp210 or p190 isoforms1-20 medchemexpress.commedchemexpress.com
Ba/F3Various clinical mutations0.1-1 europa.eu

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques have provided profound insights into the binding of asciminib and the mechanisms of resistance. Molecular dynamics (MD) simulations have been employed to study the structural impact of resistance mutations. ashpublications.orgnih.govnih.gov

For instance, MD simulations were used to investigate resistance mechanisms for the I502L and V468F mutations. nih.gov These simulations revealed that the I502L mutation causes a shift in the α-helix I', increasing its distance from asciminib. nih.gov For the V468F mutation, the bulkier phenylalanine side chain occupies the bottom of the myristoyl pocket, pushing asciminib towards the outside. nih.gov Similarly, simulations of the M244V mutation suggested it stabilizes an active kinase conformation, which could be a mechanism of resistance. ashpublications.org

Molecular Mechanics Generalized Born Surface Area (MM-GB/SA) calculations have been used in conjunction with MD simulations to analyze the binding free energies. nih.gov These calculations indicated that mutations like I502L and V468F adversely affect the binding of asciminib by reducing favorable nonpolar contributions. nih.gov

These computational approaches have also been used to explore the synergistic effects of asciminib with other inhibitors. MD simulations indicated that the binding of ponatinib to a resistant BCR-ABL1 mutant could increase the favorability of asciminib binding. aacrjournals.org Another study combining MD and metadynamics simulations found that asciminib binding triggers conformational changes that make kinase activation less favorable and can decrease the binding free energy of nilotinib. nih.gov

Spectroscopic Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in the discovery and optimization of asciminib. NMR was a key part of the fragment-based screening that initially identified ligands for the myristoyl pocket. acs.orgnih.gov

An innovative NMR-based conformational assay was developed to guide the transformation of these initial inactive fragment hits into potent ABL1 inhibitors. acs.orgnih.gov This assay could detect whether a compound induced the necessary conformational change in helix-I of the kinase domain, a prerequisite for allosteric inhibition. acs.org This was critical in rationalizing the design and synthesis of effective allosteric inhibitors. acs.org NMR and other biophysical studies later confirmed that asciminib binds potently and selectively to the myristoyl pocket, inducing the inactive C-terminal helix conformation, thereby mimicking the regulatory function of the natural myristoyl group. medchemexpress.comselleckchem.comprobes-drugs.org The molecular structure of this compound was ultimately confirmed using a suite of techniques including NMR spectroscopy. fda.gov.tw

Crystallographic Techniques

X-ray crystallography has been indispensable for visualizing the precise binding mode of asciminib and its precursors within the ABL1 myristoyl pocket at atomic resolution. The initial fragment-based screening effort utilized X-ray crystallography alongside NMR to identify starting points for inhibitor design. acs.orgnih.gov

Crystal structures of ABL1 in complex with various compounds, including early fragments and optimized inhibitors like asciminib, have been solved. acs.orgrcsb.orgrcsb.org For example, the crystal structure of the ABL1 kinase domain in complex with imatinib and an early fragment hit was determined at a resolution of 1.80 Å. acs.org A later structure of ABL1 bound to asciminib and nilotinib was solved at 2.17 Å resolution. rcsb.org These structures provided detailed blueprints for structure-based drug design, revealing key interactions and guiding the optimization of potency and drug-like properties. acs.orgnih.gov The final molecular structure of this compound was confirmed, in part, by single-crystal X-ray diffraction. fda.gov.tw

Proteomics and Phosphoproteomics in Pathway Analysis

While specific large-scale proteomics studies on asciminib are not detailed in the provided context, the extensive analysis of protein phosphorylation, a key area of proteomics, is central to understanding its mechanism of action. The inhibition of BCR-ABL1 kinase activity by asciminib directly impacts the phosphorylation state of numerous downstream proteins.

The most frequently cited example is the analysis of STAT5 phosphorylation. Studies consistently use immunoblotting to show that asciminib treatment leads to a dose-dependent decrease in phosphorylated STAT5 (pSTAT5) in CML cell lines. nih.govmedchemexpress.comashpublications.orgnih.gov This serves as a direct readout of the inhibition of the BCR-ABL1 signaling pathway. For example, in Ba/F3 cells expressing a resistant BCR::ABL1 mutant, a dose-dependent reduction in pSTAT5 was still observed, although it was less pronounced than in cells with wild-type BCR::ABL1. nih.gov Similarly, analysis of CRKL, another direct substrate of BCR-ABL1, has been used to demonstrate cooperative effects on pathway inhibition when asciminib is combined with other TKIs. e-century.us These targeted phosphoprotein analyses are a form of phosphoproteomics that provides critical pharmacodynamic evidence of asciminib's cellular activity.

Future Directions in Preclinical and Translational Research of Asciminib Hydrochloride

The development of asciminib hydrochloride, a first-in-class allosteric inhibitor targeting the ABL myristoyl pocket (STAMP inhibitor), represents a significant advancement in targeted cancer therapy. bloodresearch.or.krnih.gov While its clinical efficacy in chronic myeloid leukemia (CML) is well-established, ongoing preclinical and translational research seeks to broaden its therapeutic potential and address emerging challenges. bloodresearch.or.kr Future research is focused on exploring novel combination strategies, investigating its utility in other diseases, understanding resistance mechanisms, and developing the next generation of allosteric inhibitors.

Q & A

Q. What is the structural basis of Asciminib hydrochloride’s allosteric inhibition of BCR-ABL1, and how does this mechanism differ from ATP-competitive inhibitors?

Asciminib binds to the myristoyl pocket of ABL1, inducing an inactive kinase conformation by stabilizing the C-terminal helix. This mechanism bypasses ATP-binding domain mutations (e.g., T315I) that confer resistance to ATP-competitive TKIs like imatinib. Methodologically, researchers should employ X-ray crystallography or cryo-EM to visualize binding interactions and compare conformational changes with ATP-bound structures .

Q. How can researchers determine the IC50 of this compound in BCR-ABL1-driven cell lines?

Use Ba/F3 cells transfected with wild-type or mutant BCR-ABL1 (e.g., T315I) and measure proliferation inhibition via MTT assays. Asciminib’s IC50 in Ba/F3 cells is 0.25 nM, but this varies with mutation status. Include dose-response curves and validate using phospho-BCR-ABL1 Western blots to confirm target engagement .

Q. What are the critical physicochemical properties of this compound for in vitro assay design?

PropertyValueRelevance
Solubility (DMSO)95 mg/mLEnsure solubility in assay buffers; avoid precipitation artifacts.
StabilityStore at 4°C, dry, sealedPrevent hydrolysis or degradation during long-term experiments.
LogP~3.5 (estimated)Predicts membrane permeability for cellular uptake studies.
Reference solubility and storage data from synthesis protocols .

Advanced Research Questions

Q. How should researchers design experiments to evaluate Asciminib’s synergy with ATP-competitive TKIs in overcoming resistance?

Combine Asciminib with nilotinib or dasatinib in primary CML cells or murine models. Use Chou-Talalay synergy analysis (e.g., CompuSyn software) to calculate combination indices. Preclinical studies show synergy via dual targeting of allosteric and ATP-binding sites. Validate with phospho-CRKL flow cytometry to quantify BCR-ABL1 inhibition .

Q. What methodologies address discrepancies in Asciminib’s efficacy across different BCR-ABL1 mutations?

Contradictions (e.g., variable IC50 for compound mutations) require:

  • Deep mutational scanning to map mutation-specific resistance profiles.
  • Molecular dynamics simulations to predict steric hindrance or binding affinity changes.
  • Patient-derived xenografts (PDX) to correlate in vitro findings with in vivo response .

Q. How can pharmacokinetic (PK) modeling optimize Asciminib dosing in preclinical studies?

Develop a physiologically based PK (PBPK) model incorporating:

  • Bioavailability : ~30% in humans (adjust for species differences in rodents).
  • CYP3A4 interactions : Co-administer with CYP inhibitors (e.g., ketoconazole) to assess exposure changes.
  • Tissue distribution : Use LC-MS/MS to quantify Asciminib in bone marrow, a critical site for CML .

Q. What strategies improve this compound’s formulation for enhanced solubility in preclinical models?

Given its BCS class II classification (high permeability, pH-dependent solubility):

  • Test nanocrystal formulations to increase surface area and dissolution rate.
  • Use pH-modifying excipients (e.g., sodium bicarbonate) in oral gavage solutions for murine studies.
  • Validate stability via HPLC under simulated gastric conditions .

Q. How should researchers assess Asciminib’s off-target effects in kinase profiling assays?

Screen against a panel of 60+ kinases (e.g., SRC, PDGFR) using competitive binding assays (e.g., KINOMEscan). Asciminib shows high selectivity for BCR-ABL1, but cross-reactivity with ABL2 should be evaluated via CRISPR knockout models .

Data Contradiction & Validation

Q. How to resolve conflicting reports on Asciminib’s activity in blast crisis CML (BC-CML)?

Some studies report reduced efficacy in BC-CML due to genomic instability. Approaches:

  • Single-cell RNA-seq to identify subclonal mutations in patient samples.
  • Ex vivo drug sensitivity testing using BC-CML primary cells cultured with stromal support.
  • Compare pSTAT5 inhibition in KCL-22 (blast crisis cell line) vs. chronic phase models .

Q. What analytical methods validate Asciminib’s purity and stability in long-term studies?

  • HPLC-UV with a C18 column (method: 0.1% TFA in water/acetonitrile gradient).
  • Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asciminib hydrochloride
Reactant of Route 2
Reactant of Route 2
Asciminib hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.